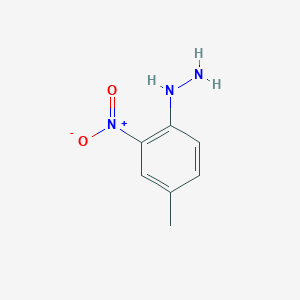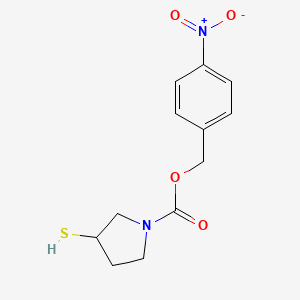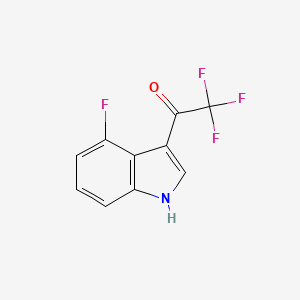
(4-Methyl-2-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of hydrazine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{4-Methyl-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various electrophiles, solvents like ethanol or methanol.
Major Products Formed:
Reduction: (4-Methyl-2-aminophenyl)hydrazine.
Oxidation: (4-Carboxy-2-nitrophenyl)hydrazine.
Substitution: Hydrazone derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-2-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-nitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its hydrazine moiety can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity or altering cellular processes.
Comparación Con Compuestos Similares
(4-Methyl-2-nitrophenyl)hydrazine: Contains a methyl group at the 4-position and a nitro group at the 2-position.
(4-Nitrophenyl)hydrazine: Lacks the methyl group, only has a nitro group at the 4-position.
(2-Nitrophenyl)hydrazine: Nitro group at the 2-position, no methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other hydrazine derivatives.
Propiedades
Número CAS |
50707-83-0 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(4-methyl-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 |
Clave InChI |
COWMLQSNMSCSOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)
![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)


![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)
![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)



![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)
